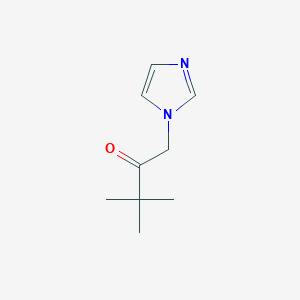

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . More specific physical and chemical properties of “1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one” are not available in the search results.Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Computational Study

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, along with other imidazole derivatives, has been the subject of research focusing on spectroscopic characterization and computational studies. These studies involve solvent-free synthesis pathways and detailed investigation of their reactive properties. Techniques such as IR, FT-Raman, NMR spectra, and molecular dynamics simulations are employed to understand the local reactivity properties, molecular electrostatic potential, and interaction with water molecules. Such research is crucial for comprehending the fundamental properties of these compounds (Hossain et al., 2018).

Synthesis and Evaluation as Monoamine Oxidase Inhibitors

Imidazole derivatives, including those related to this compound, have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO). These studies involve the synthesis of various derivatives and assessing their inhibitory activity, providing valuable insights into the potential therapeutic applications of these compounds (Sasidharan et al., 2018).

Role in Catalyzing Nucleoside Coupling Reactions

Research has been conducted on substituted 1H-imidazole compounds, including those similar to this compound, used as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. These studies provide insights into their crystal structures and the steric effects influencing the nonplanarity of the molecules, essential for understanding their catalytic properties (Bats et al., 2013).

Anticancer Activity

Compounds structurally related to this compound have been synthesized and evaluated for their in vitro anticancer activity. This research is pivotal in exploring new potential therapeutic agents for cancer treatment (Rashid et al., 2012).

Application in Metal

–Organic Frameworks (MOFs)The utilization of 1H-imidazol-4-yl-containing ligands, similar to this compound, in the development of metal–organic frameworks (MOFs) is a significant area of research. These MOFs demonstrate varied structural networks and have potential applications in gas storage, catalysis, and as sensors due to their unique properties (Liu et al., 2018).

Corrosion Inhibition

Amino acids based on imidazole compounds, structurally related to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel. This research contributes significantly to understanding the mechanisms of corrosion inhibition and the development of more effective and environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

Structural Elucidation in Drug Analysis

This compound analogs have been the subject of structural elucidation studies in the context of drug analysis, particularly for new cannabimimetic compounds. These studies are crucial for the identification and classification of new psychoactive substances, contributing to forensic science and drug regulation (Girreser et al., 2016).

Fluorescent Sensing and Selective Adsorption Properties

Research on rigid 1H-imidazol-4-yl containing ligands, akin to this compound, has demonstrated their potential in fluorescent sensing and selective adsorption properties. These studies are significant in the development of sensors and adsorbents for specific ions and molecules (Liu et al., 2017).

Safety and Hazards

While specific safety and hazard information for “1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one” is not available, imidazole compounds can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They can be harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-imidazol-1-yl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8(12)6-11-5-4-10-7-11/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTMEZULVWDYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509410 | |

| Record name | 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63191-54-8 | |

| Record name | 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

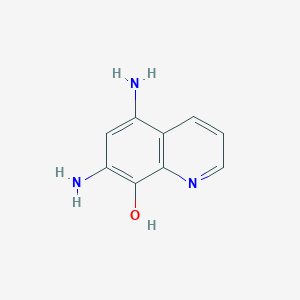

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

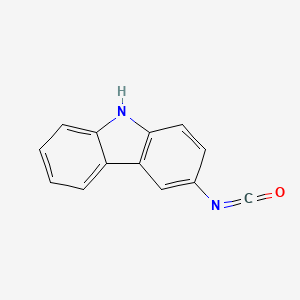

![1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid](/img/structure/B3355714.png)